molecular formula C11H14N2O3 B1267423 benzyl N-(2-carbamoylethyl)carbamate CAS No. 886-64-6

benzyl N-(2-carbamoylethyl)carbamate

Cat. No. B1267423
CAS RN: 886-64-6
M. Wt: 222.24 g/mol
InChI Key: JSVDOBZAAAJMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis
The synthesis of carbamates, including structures similar to benzyl N-(2-carbamoylethyl)carbamate, involves innovative methodologies that can range from cobalt-catalyzed in situ generation of isocyanates and alcohols to photochemical approaches. For instance, a method involving cobalt catalysis has been developed for the synthesis of N-aryl carbamates from N-Boc-protected amines and benzyl alcohols, yielding benzyl carbamates in moderate to high yields. This technique highlights the in situ generation of isocyanates and benzyl alcohols from benzyl formates, catalyzed by CoI2 (Li et al., 2019).

Molecular Structure Analysis
Molecular structure characterization often employs techniques like X-ray diffraction, NMR, and computational methods to elucidate the geometry and electronic properties. For example, the compound benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was synthesized and characterized using FT-IR, NMR, UV–Vis, X-ray diffraction, and DFT calculations, providing detailed insights into its molecular structure and stability (Kant et al., 2017).

Chemical Reactions and Properties
Benzyl N-(2-carbamoylethyl)carbamate and related compounds participate in various chemical reactions, demonstrating a range of reactivities and chemical transformations. For example, lithiated O-benzyl carbamates exhibit unique reactivity by undergoing a clean transfer of the N-aryl group from N to C upon lithiation, leading to alpha,alpha-arylated secondary or tertiary alcohols (Clayden et al., 2009).

Scientific Research Applications

1. Condensation of Benzyl Carbamate with Glyoxal

  • Summary of Application: This research focused on the acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents .
  • Methods of Application: The condensation process was examined in detail, with a focus on the formation process of substituted 2,4,6,8,10,12-hexaazaisowurtzitane .
  • Results: The research discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives, as well as several processes hindering the formation of caged compounds .

2. Transcarbamation and Amidation from Benzyl Carbamate

  • Summary of Application: This research presented a new method for Transcarbamation and conversion of benzyl carbamates to amide .
  • Methods of Application: The method involved the use of potassium carbonate in alcohols under heating conditions .
  • Results: The research described an efficient method for the conversion of benzyl carbamates .

3. Modification of Aliphatic Amines

  • Summary of Application: This research presented a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate .
  • Methods of Application: The method involved modifying aliphatic amines and releasing them rapidly and quantitatively after disulfide reduction .
  • Results: The research showed that the linker can modify aliphatic amines and release them rapidly and quantitatively .

4. Protecting Groups for Amines

  • Summary of Application: Benzyl N-(2-carbamoylethyl)carbamate is used as a protecting group for amines in the synthesis of peptides .
  • Methods of Application: The carbamate protecting groups can be installed and removed under relatively mild conditions .
  • Results: The research showed that the carbamate protecting groups are essential for the synthesis of peptides .

5. Carbamate Synthesis by Amination

  • Summary of Application: This research presented a new method for the synthesis of carbamates .
  • Methods of Application: The method involved the use of cesium carbonate and TBAI .
  • Results: The research described an efficient method for the synthesis of carbamates .

6. Modification of Terpene Glycoconjugates

  • Summary of Application: This research presented a unique synthetic method for the preparation of carbamate-tethered terpene glycoconjugates .
  • Methods of Application: The method involved the use of a tin-catalyzed transcarbamoylation .
  • Results: The research showed that the method can be used to prepare carbamate-tethered terpene glycoconjugates .

7. Protecting Groups for Amines

  • Summary of Application: Benzyl N-(2-carbamoylethyl)carbamate is used as a protecting group for amines in the synthesis of peptides .
  • Methods of Application: The carbamate protecting groups can be installed and removed under relatively mild conditions .
  • Results: The research showed that the carbamate protecting groups are essential for the synthesis of peptides .

8. Carbamate Synthesis by Amination

  • Summary of Application: This research presented a new method for the synthesis of carbamates .
  • Methods of Application: The method involved the use of cesium carbonate and TBAI .
  • Results: The research described an efficient method for the synthesis of carbamates .

9. Modification of Terpene Glycoconjugates

  • Summary of Application: This research presented a unique synthetic method for the preparation of carbamate-tethered terpene glycoconjugates .
  • Methods of Application: The method involved the use of a tin-catalyzed transcarbamoylation .
  • Results: The research showed that the method can be used to prepare carbamate-tethered terpene glycoconjugates .

Safety And Hazards

Benzyl carbamate is harmful if inhaled and may cause respiratory irritation . It should be used only outdoors or in a well-ventilated area . In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Future Directions

Benzyl carbamate is essential for the synthesis of peptides . It is expected to continue to play a significant role in various scientific experiments. Future research may focus on developing more efficient methods for its synthesis and finding new applications for this compound in the field of organic chemistry.

properties

IUPAC Name

benzyl N-(3-amino-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-10(14)6-7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVDOBZAAAJMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314997
Record name benzyl N-(2-carbamoylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(2-carbamoylethyl)carbamate

CAS RN

886-64-6
Record name Phenylmethyl N-(3-amino-3-oxopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 290815
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 886-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl N-(2-carbamoylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

111.7 g of benzyloxycarbonyl-β-alanine were dissolved in 1 liter of dimethylformamide, cooled to -20° C, treated with 70 ml of triethylamine and 67 ml of chloroformic acid isobutyl ester and stirred at -20° C for 3 minutes. Dry ammonia gas was led into this mixture until the pH rose to 11, care being taken that the temperature did not, exceed -10° C. The mixture was stirred for a further 30 minutes at room temperature, filtered and the filtrate concentrated in vacuo. The residue was recrystallised from water. Yield: 91 g; melting point 162°-165° C.
Quantity
111.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.